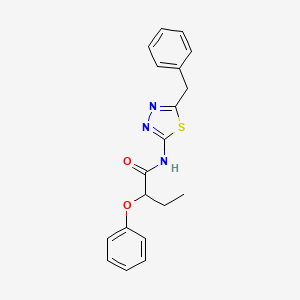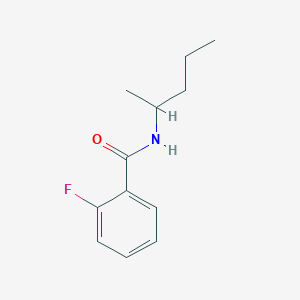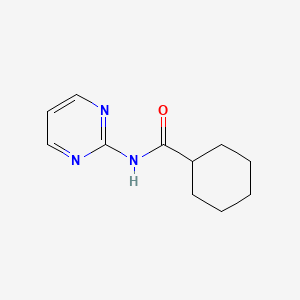
4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pyrimidine-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
- 4-Chloro-N-pyridin-3-yl-benzenesulfonamide
Uniqueness
4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzenesulfonyl and pyrimidinyl groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H14N4O4S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O4S2/c21-25(22,14-5-2-1-3-6-14)19-13-7-9-15(10-8-13)26(23,24)20-16-17-11-4-12-18-16/h1-12,19H,(H,17,18,20) |
InChI Key |
USVGYIJIWVWJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-(methylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960372.png)

![2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960380.png)
![N-[4-(butan-2-yl)phenyl]-2-methylbutanamide](/img/structure/B14960386.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)



![1-[2-(4-fluorophenyl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960411.png)

![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)


